![molecular formula C18H17N5O4S B2565839 2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide CAS No. 2097909-56-1](/img/structure/B2565839.png)
2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide, also known as PTP1B inhibitor, is a chemical compound that has been widely studied for its potential therapeutic applications.
Scientific Research Applications
Novel Co(II) and Cu(II) Coordination Complexes:
- Study on pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions.
- The research discusses the solid-state structure, hydrogen bonding in the assembly process, and antioxidant activities of these complexes (Chkirate et al., 2019).
Synthesis and Antiproliferative Activity:
- Research focused on the synthesis of pyridine linked thiazole hybrids through (hydrazonomethyl)phenoxy-acetamide spacers.
- The study examined the cytotoxicity properties of these compounds against various cancer cell lines (Alqahtani & Bayazeed, 2020).
Antimicrobial Evaluation of Novel Compounds:
- Synthesis of new heterocyclic compounds incorporating sulfamoyl moiety for antimicrobial use.
- Evaluation of antibacterial and antifungal activities of these synthesized compounds (Darwish et al., 2014).
Pyridines and Pyridine-Based Sulfa-Drugs as Antimicrobial Agents:
- Design and synthesis of pyridines and their sulfa drug derivatives with significant antimicrobial activity (El‐Sayed et al., 2017).
Antibacterial Activity of Pyrazol Derivatives:
- Conversion of sulfadiazine into various compounds and evaluation of their antibacterial activity (Mohammed & Zimam, 2021).
Schiff Bases and Thiazolidinone Derivatives:
- Synthesis and antimicrobial profile of newer Schiff bases and Thiazolidinone derivatives (Fuloria et al., 2014).
Novel Heterocyclic Compounds with Sulfonamido Moiety:
- Synthesis aimed at producing heterocyclic compounds containing a sulfonamido moiety for antibacterial use (Azab et al., 2013).
properties
IUPAC Name |
2-[4-[(3-pyridin-3-ylpyrazin-2-yl)methylsulfamoyl]phenoxy]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O4S/c19-17(24)12-27-14-3-5-15(6-4-14)28(25,26)23-11-16-18(22-9-8-21-16)13-2-1-7-20-10-13/h1-10,23H,11-12H2,(H2,19,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOYKMBVVHQXACA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN=C2CNS(=O)(=O)C3=CC=C(C=C3)OCC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-({[3-(Pyridin-3-yl)pyrazin-2-yl]methyl}sulfamoyl)phenoxy]acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

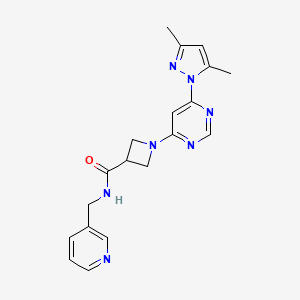
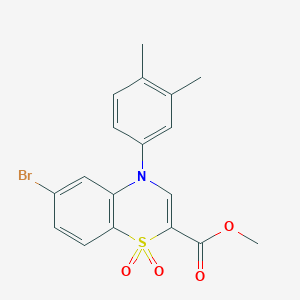
![N-(4-ethoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2565760.png)
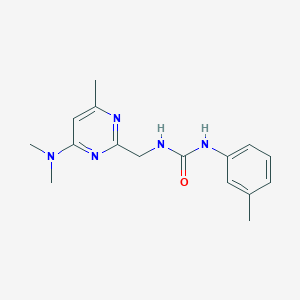
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(3-methoxyphenyl)acetamide](/img/structure/B2565762.png)
![8-(2,4-dimethoxyphenyl)-3-ethyl-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2565764.png)
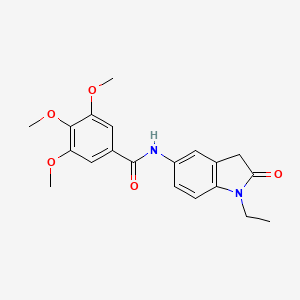

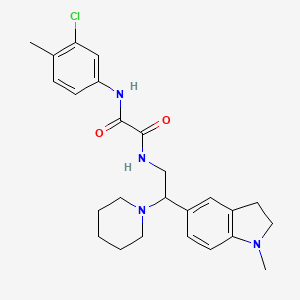
![N-(1-cyano-1,2-dimethylpropyl)-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B2565771.png)
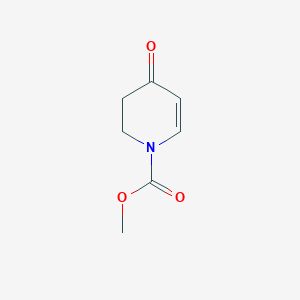
![[1-(6-Methyl-1,3-benzothiazol-2-yl)piperidin-4-yl]methanol](/img/structure/B2565776.png)
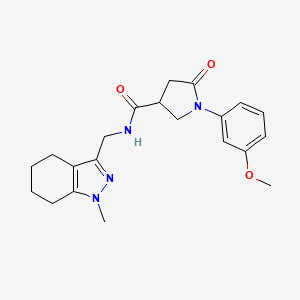
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2565779.png)